4-Acetoxycinnamic acid

Description

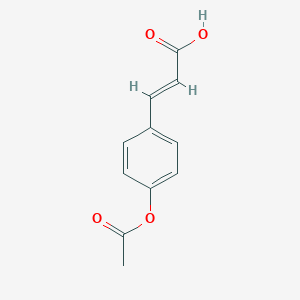

Structure

2D Structure

Properties

IUPAC Name |

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHBHNKBISXCEP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-19-8 | |

| Record name | p-Acetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-acetoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Acetoxycinnamic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound, p-coumaric acid. This document consolidates essential physicochemical data, outlines experimental protocols for its synthesis and purification, and explores its biological activities and potential mechanisms of action, making it a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

This compound, also known as p-acetoxycinnamic acid, is an acetate ester formed by the condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid | [2] |

| Synonyms | p-Acetoxycinnamic acid, 4-Acetylcoumaric acid, (E)-3-(4-acetoxyphenyl)prop-2-enoic acid | [1][3][4] |

| CAS Number | 15486-19-8 | [2] |

| Molecular Formula | C₁₁H₁₀O₄ | [2] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | White to cream crystalline powder | [2] |

| Melting Point | 198-210 °C | [2][4] |

| Boiling Point | 209-211 °C (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| pKa (Predicted) | 4.39 ± 0.10 | [4] |

| SMILES | CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | [1] |

| InChI Key | BYHBHNKBISXCEP-QPJJXVBHSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the acetylation of its precursor, p-coumaric acid. The following protocol is based on standard esterification procedures.

Reaction Scheme:

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-Acetoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of 4-Acetoxycinnamic acid. By presenting a logical workflow, detailed experimental protocols, and a thorough analysis of spectroscopic data, this document serves as a valuable resource for professionals engaged in chemical research and drug development.

Compound Identification and Properties

This compound, a derivative of p-coumaric acid, is a small organic molecule with potential applications in various scientific fields. An initial characterization involves determining its fundamental chemical properties.

| Property | Value | Source |

| IUPAC Name | (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 206.19 g/mol | --INVALID-LINK-- |

| SMILES String | CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | --INVALID-LINK-- |

| CAS Number | 15486-19-8 | --INVALID-LINK-- |

Spectroscopic Data for Structural Elucidation

The structural framework of this compound is pieced together by analyzing data from various spectroscopic techniques. Each method provides unique insights into the molecular connectivity and functional groups present.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Vinylic H (α to COOH) |

| ~7.6 | d | 2H | Aromatic H (ortho to vinyl group) |

| ~7.1 | d | 2H | Aromatic H (ortho to acetoxy group) |

| ~6.4 | d | 1H | Vinylic H (β to COOH) |

| ~2.3 | s | 3H | Acetyl CH₃ |

| ~12.5 | br s | 1H | Carboxylic acid OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule. As with ¹H NMR, predicted data is often used in the absence of a readily available experimental spectrum.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~169.0 | C=O | Acetyl Carbonyl |

| ~167.5 | C=O | Carboxylic Acid Carbonyl |

| ~151.0 | Aromatic C | C-O (Acetoxy) |

| ~144.0 | Vinylic CH | C-Ar |

| ~132.5 | Aromatic C | C-C (Vinyl) |

| ~129.5 | Aromatic CH | CH (ortho to vinyl group) |

| ~122.0 | Aromatic CH | CH (ortho to acetoxy group) |

| ~118.0 | Vinylic CH | C-COOH |

| ~21.0 | CH₃ | Acetyl Methyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 206 | Molecular Ion [M]⁺ |

| 164 | [M - CH₂CO]⁺ |

| 147 | [M - COOH - CH₃]⁺ |

| 119 | [M - CH₂CO - COOH]⁺ |

Data sourced from PubChem CID: 5373941.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1750-1770 | C=O stretch | Ester (Acetoxy) |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1625-1640 | C=C stretch | Alkene |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1150-1250 | C-O stretch | Ester |

Data sourced from NIST Chemistry WebBook.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the carbon-hydrogen framework.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Sample Introduction: Introduce a small amount of the solid sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow and Logic of Structure Elucidation

The process of elucidating the structure of an unknown compound follows a logical progression, integrating data from multiple analytical techniques.

Caption: Synthesis and structural elucidation workflow for this compound.

This comprehensive guide outlines the essential steps and data required for the robust chemical structure elucidation of this compound. By following these detailed protocols and analytical workflows, researchers can confidently identify and characterize this and other similar small molecules.

References

4-Acetoxycinnamic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, has a history rooted in the foundational period of synthetic organic chemistry. While its discovery was not a singular event, its synthesis is intrinsically linked to the pioneering work on coumarins and cinnamic acids in the late 19th century. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, alongside modern insights into its biological significance.

I. Discovery and Historical Synthesis

The synthesis of this compound is a direct extension of the acetylation of hydroxycinnamic acids, a reaction that gained prominence in the study of coumarins. While a definitive "discovery" paper for the para-isomer is not readily apparent, the groundwork was laid by the extensive investigations into cinnamic acid derivatives by chemists in the 19th century.

A key early report that details a clear and reproducible synthesis of what was then termed "acetyl coumaric acid" was published in 1939 by Rao, Sastri, and Seshadri. Their work focused on the behavior of acetylated coumaric acids. However, the acetylation of the related ortho-coumaric acid was described as early as 1877 by Tiemann and Herzfeld, indicating that the chemical transformation was known to chemists of that era. The Perkin reaction, developed by William Henry Perkin in 1868, which synthesizes cinnamic acids from aromatic aldehydes and acetic anhydride, provided the foundational chemistry for producing the precursor, p-coumaric acid.

Key Milestones in the Synthesis of this compound and its Precursors

| Year | Milestone | Key Researchers | Significance |

| 1868 | Development of the Perkin reaction for cinnamic acid synthesis. | W. H. Perkin | Provided a general method for synthesizing cinnamic acids, the backbone of this compound. |

| 1877 | Acetylation of o-coumaric acid. | F. Tiemann and W. Herzfeld | Demonstrated the feasibility of acetylating hydroxycinnamic acids, the direct precursor to this compound. |

| 1939 | Detailed synthesis of "acetyl coumaric acid" (p-acetoxycinnamic acid). | P. S. Rao, V. D. N. Sastri, and T. R. Seshadri | Provided a clear and well-documented experimental protocol for the synthesis of this compound. |

II. Experimental Protocols

The synthesis of this compound is a straightforward esterification of p-coumaric acid. The historical methods and more contemporary adaptations utilize acetic anhydride as the acetylating agent.

Synthesis of this compound (Based on Rao et al., 1939)

-

Reactants:

-

p-Coumaric acid (2 g)

-

Anhydrous sodium acetate (5 g)

-

Acetic anhydride (20 c.c.)

-

-

Procedure:

-

The reactants are heated in a boiling water bath for six hours.

-

The reaction mixture is then cooled and poured into 100 c.c. of ice-cold water.

-

After standing overnight, the separated acetyl derivative is purified by dissolution in aqueous sodium bicarbonate, followed by reprecipitation with acid.

-

Quantitative Data from Historical and Modern Sources

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | PubChem |

| Molecular Weight | 206.19 g/mol | PubChem |

| Melting Point | 205-208 °C | ChemicalBook[1] |

| Appearance | White to off-white powder | ChemicalBook[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[1] |

III. Chemical and Biological Significance

This compound is chemically defined as the acetate ester formed from the condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid. Its core structure is that of a cinnamic acid, a class of compounds known for a wide range of biological activities.

While there is a lack of historical research into the specific biological effects of this compound, modern studies on its precursor, p-coumaric acid, and other cinnamic acid derivatives have revealed significant pharmacological potential. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties. The biological activities are often attributed to the phenolic hydroxyl group and the unsaturated side chain. Acetylation, as in this compound, can modify the compound's polarity and bioavailability, potentially altering its biological effects.

Biosynthesis of p-Coumaric Acid (Precursor)

p-Coumaric acid is a central intermediate in the biosynthesis of a vast array of natural products in plants. Its formation is a key step in the phenylpropanoid pathway. The biosynthesis primarily involves the hydroxylation of cinnamic acid, which is derived from the amino acid phenylalanine.

Caption: Biosynthesis of p-Coumaric Acid.

IV. Experimental and Synthetic Workflows

The laboratory synthesis of this compound is a well-established procedure. The general workflow involves the acetylation of the phenolic hydroxyl group of p-coumaric acid.

General Synthetic Workflow

Caption: General Synthetic Workflow for this compound.

V. Conclusion

The history of this compound is interwoven with the development of organic synthesis and the study of natural products. From the early investigations of coumarins and the establishment of the Perkin reaction to the detailed synthetic procedures of the 20th century, the chemical identity and preparation of this compound have been well-established. While its own historical biological evaluation is not documented, its relationship to the biologically active cinnamic acids, particularly p-coumaric acid, places it in a class of compounds of significant interest to modern researchers in drug discovery and materials science. The straightforward synthesis and the potential for modified biological activity through its acetyl group continue to make this compound a relevant molecule for scientific investigation.

References

4-Acetoxycinnamic Acid (CAS 15486-19-8): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Acetoxycinnamic acid, also known as p-acetoxycinnamic acid, is a member of the cinnamic acids and phenyl acetates chemical classes.[1][2] It is an acetate ester derived from the formal condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid.[1][2] This compound has garnered attention primarily for its significant antibacterial properties, demonstrating activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Its mechanism of action is reported to involve the disruption of bacterial membrane permeability and the inhibition of lipid synthesis.[3] As a derivative of cinnamic acid, it belongs to a family of compounds known for diverse biological activities, including anti-inflammatory and antioxidant effects.[4][5][6] This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, synthesis, biological activities, and potential applications in research and drug development.

Physicochemical and Identification Data

Quantitative data for this compound has been compiled from various chemical databases and suppliers to provide a detailed reference for researchers.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

|---|---|

| CAS Number | 15486-19-8[2][7] |

| IUPAC Name | (E)-3-(4-acetyloxyphenyl)prop-2-enoic acid[2] |

| Synonyms | p-Acetoxycinnamic acid, (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid, Acetylated coumaric acid[1][2][8] |

| Molecular Formula | C₁₁H₁₀O₄[1][2][3] |

| InChI Key | BYHBHNKBISXCEP-QPJJXVBHSA-N[2][3] |

| SMILES | CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 206.19 g/mol [2][3] |

| Physical Form | White to off-white powder/solid[1][3][9] |

| Melting Point | 205-208°C[1][9] |

| Boiling Point | 209-211°C (Predicted)[1] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 4.39 ± 0.10 (Predicted)[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

Synthesis and Manufacturing

This compound is synthesized from its precursor, trans-4-coumaric acid (4-hydroxycinnamic acid), through an esterification reaction. The general workflow involves the acetylation of the phenolic hydroxyl group.

Caption: General synthesis workflow for this compound.

Representative Experimental Protocol: Synthesis

The following protocol is a representative method based on standard acetylation procedures for phenolic compounds.

-

Dissolution: Dissolve trans-4-coumaric acid in a suitable solvent such as pyridine.

-

Reagent Addition: Slowly add an acetylation reagent, such as acetic anhydride, to the solution while stirring. The reaction is typically performed in an ice bath to control the exothermic reaction.

-

Reaction: Allow the mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the crude product with cold water to remove impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product under a vacuum.

Biological Activity and Mechanism of Action

Antibacterial Activity

The most prominent biological activity of this compound is its function as a bactericide.[3] It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Noteworthy targets include:

The proposed mechanism for its antibacterial action involves a two-pronged attack on critical bacterial structures and processes.

Caption: Proposed antibacterial mechanism of this compound.

Anti-inflammatory and Antioxidant Potential

While direct studies on this compound are limited, the broader class of cinnamic acid derivatives is well-documented for its anti-inflammatory and antioxidant properties.[4][5][6] These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response. Cinnamic acid derivatives have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling pathway.[4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

Caption: Inhibition of the NF-κB pathway by cinnamic acid derivatives.

Experimental Protocols: Biological Assays

Representative Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the minimum concentration of this compound required to inhibit bacterial growth.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized suspension of the test bacterium (e.g., S. aureus) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the inoculated broth to achieve a range of final concentrations.

-

Controls: Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.

Applications in Research and Drug Development

This compound serves as a valuable compound for several research and development applications:

-

Lead Compound: Its demonstrated efficacy against resistant strains like MRSA makes it a promising lead compound for the development of new antibacterial agents.[3]

-

Chemical Probe: It can be used as a research tool to investigate bacterial lipid synthesis and membrane integrity.

-

Structure-Activity Relationship (SAR) Studies: As a derivative of the versatile cinnamic acid scaffold, it is a useful molecule for SAR studies aimed at optimizing antibacterial or anti-inflammatory activity.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.

Table 3: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation[1][2] |

| H319 | Causes serious eye irritation[1][2] |

| H335 | May cause respiratory irritation[1][2] |

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.[9] It should be stored in a cool, dry place.[9] Products are intended for research and development use only.[3][9]

References

- 1. This compound | 15486-19-8 [chemicalbook.com]

- 2. This compound | C11H10O4 | CID 5373941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound [webbook.nist.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. 15486-19-8 this compound, predominantly trans AKSci M794 [aksci.com]

- 10. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

Spectroscopic Profile of p-Acetoxycinnamic Acid: A Technical Guide

Introduction

p-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is of significant interest to researchers in the fields of medicinal chemistry and materials science. Its structural characteristics, combining a cinnamic acid backbone with an acetoxy functional group, impart unique chemical and biological properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for p-acetoxycinnamic acid, complete with experimental protocols and data interpretation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for p-acetoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of p-acetoxycinnamic acid in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Spectroscopic Data for p-Acetoxycinnamic Acid

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~7.70 | Doublet | ~16.0 | H-7 (trans-alkene) |

| ~7.65 | Doublet | ~8.5 | H-2, H-6 |

| ~7.15 | Doublet | ~8.5 | H-3, H-5 |

| ~6.45 | Doublet | ~16.0 | H-8 (trans-alkene) |

| ~2.30 | Singlet | - | H-11 (Acetyl CH₃) |

| ~12.5 | Broad Singlet | - | H-10 (Carboxylic Acid) |

Note: Predicted values based on analogous compounds and spectroscopic principles. The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for p-Acetoxycinnamic Acid

| Chemical Shift (δ) (ppm) | Assignment |

| ~169.0 | C-10 (Carbonyl, Acetoxy) |

| ~167.5 | C-9 (Carbonyl, Carboxylic Acid) |

| ~151.0 | C-4 |

| ~144.0 | C-7 |

| ~132.0 | C-1 |

| ~129.5 | C-2, C-6 |

| ~122.0 | C-3, C-5 |

| ~118.0 | C-8 |

| ~21.0 | C-11 (Acetyl CH₃) |

Note: Predicted values based on analogous compounds and spectroscopic principles. The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of p-acetoxycinnamic acid is characterized by the absorption bands corresponding to its carboxylic acid, ester, alkene, and aromatic moieties.

Table 3: IR Spectroscopic Data for p-Acetoxycinnamic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1760 | Strong | C=O stretch (Ester) |

| 1685 | Strong | C=O stretch (Carboxylic Acid, conjugated) |

| 1630 | Medium | C=C stretch (Alkene) |

| 1600, 1505 | Medium | C=C stretch (Aromatic) |

| 1200, 1165 | Strong | C-O stretch (Ester) |

| 980 | Strong | =C-H bend (trans-Alkene) |

Data obtained from the NIST WebBook for 4-acetoxycinnamic acid.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For p-acetoxycinnamic acid (C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ), electron ionization (EI) would lead to a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for p-Acetoxycinnamic Acid

| m/z | Possible Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 164 | [M - C₂H₂O]⁺ |

| 147 | [M - COOH - CH₂]⁺ |

| 119 | [M - C₂H₂O - COOH]⁺ |

Key m/z values are reported from PubChem GC-MS data for this compound.[2] The molecular ion is expected but may be of low abundance in EI-MS.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of p-acetoxycinnamic acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals and determine the multiplicities and coupling constants.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer.

-

Procedure:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling.

-

A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H NMR spectrum.

-

FT-IR Spectroscopy (Thin Solid Film Method)

Sample Preparation and Analysis:

-

Dissolve a small amount (a few milligrams) of p-acetoxycinnamic acid in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Analysis:

-

Introduce a small amount of the solid p-acetoxycinnamic acid sample into the mass spectrometer via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like p-acetoxycinnamic acid.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of trans-4-Acetoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Acetoxycinnamic acid, also known as p-acetoxycinnamic acid, is a derivative of the naturally occurring phenolic compound, p-coumaric acid. As a member of the cinnamic acid family, it holds significant interest for researchers in drug discovery and materials science due to the diverse biological activities exhibited by its parent compounds and analogues.[1] Cinnamic acid derivatives are known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] The addition of an acetoxy group to the 4-position of the phenyl ring modifies the molecule's polarity and may influence its bioavailability and pharmacological activity, making it a prime candidate for further investigation. This document provides a comprehensive overview of the theoretical and experimental properties of trans-4-acetoxycinnamic acid, offering key data and protocols to support ongoing research and development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally derived properties of trans-4-acetoxycinnamic acid is presented below. These values are essential for understanding the molecule's behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of trans-4-Acetoxycinnamic Acid

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid | [3] |

| Synonyms | p-Acetoxycinnamic acid, trans-3-(4-Acetoxyphenyl)-2-propenoic Acid | [1][4] |

| CAS Number | 15486-19-8, 27542-85-4 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | White to cream crystalline powder | [3] |

| Melting Point | 198-210 °C | [3] |

| InChI Key | BYHBHNKBISXCEP-QPJJXVBHSA-N | [3] |

| SMILES | CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | [3] |

Table 2: Theoretical and Computed Properties of trans-4-Acetoxycinnamic Acid

| Property | Description | Representative Methodology |

| Optimized Geometry | Calculation of bond lengths, bond angles, and dihedral angles for the lowest energy conformation. | Density Functional Theory (DFT) with B3LYP functional and 6-311++G(d,p) basis set.[5][6] |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating chemical reactivity and stability. | DFT/B3LYP/6-311G(d,p).[7][8] |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. | DFT calculations.[8] |

| Vibrational Frequencies | Theoretical calculation of Infrared (IR) and Raman spectra to aid in the interpretation of experimental spectra. | DFT/B3LYP/6-311++G(d,p).[5] |

| Natural Bond Orbital (NBO) Analysis | Study of hyper-conjugative interactions, charge delocalization, and intramolecular charge transfer. | NBO analysis performed on the optimized DFT geometry.[5] |

| Thermodynamic Parameters | Calculation of properties such as total energy, zero-point vibrational energy, and heat capacity. | DFT frequency calculations.[5] |

| ADMET Properties | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | QSAR models and computational tools.[5] |

Note: While specific DFT studies for trans-4-acetoxycinnamic acid are not widely published, the methodologies listed are standard for this class of molecules and are based on published studies of structurally similar compounds like trans-4-(trifluoromethyl)cinnamic acid and trans-4-methoxycinnamic acid.[5][7]

Experimental Protocols

Synthesis of trans-4-Acetoxycinnamic Acid via Acetylation

Trans-4-acetoxycinnamic acid is readily synthesized from its precursor, p-coumaric acid, through a straightforward acetylation reaction. This method protects the phenolic hydroxyl group.

Materials:

-

p-Coumaric acid

-

Pyridine

-

Acetic anhydride

-

Methanol (for recrystallization)

-

Cold water

-

Round bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Protocol:

-

In a round bottom flask, dissolve p-coumaric acid (1 equivalent) in pyridine (approx. 10 mL per gram of p-coumaric acid).

-

Stir the mixture at room temperature.

-

Slowly add acetic anhydride (approx. 2.5-3 equivalents) to the solution.

-

Continue stirring the reaction mixture at room temperature for 5 hours.[9]

-

After 5 hours, pour the reaction mixture into cold water while stirring. A precipitate will form.[9]

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with water to remove any remaining pyridine and acetic acid.

-

Dry the crude product.

-

Purify the solid by recrystallization from hot methanol to obtain pure trans-4-acetoxycinnamic acid as a yellowish or white crystal.[9]

-

Confirm the structure and purity using techniques such as NMR, IR spectroscopy, and melting point analysis.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of trans-4-acetoxycinnamic acid are limited, extensive research on its parent compound, p-coumaric acid, provides a strong basis for predicting its potential therapeutic applications. The acetylation may serve as a pro-drug strategy, potentially improving absorption and cellular uptake, with subsequent hydrolysis in vivo to release the active p-coumaric acid.

Key Potential Activities (based on p-Coumaric Acid):

-

Anti-inflammatory Activity: p-Coumaric acid has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways. It can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2.[10][11] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][11]

-

Antioxidant Activity: The phenolic hydroxyl group of p-coumaric acid allows it to act as a potent scavenger of reactive oxygen species (ROS). It can also upregulate the cellular antioxidant defense system by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, leading to the expression of protective enzymes.

-

Neuroprotective Effects: Studies suggest p-coumaric acid can offer protection against neuroinflammation, potentially by inhibiting the AGE-RAGE (Advanced Glycation End Product - Receptor for AGE) signaling pathway, which is implicated in neurodegenerative processes.

-

Metabolic Regulation: p-Coumaric acid has demonstrated the ability to modulate energy homeostasis. It can activate AMP-activated protein kinase (AMPK) in peripheral tissues while inhibiting it in the hypothalamus, a differential effect that contributes to improved glucose tolerance and insulin sensitivity.[1][5]

Visualizations

Diagrams

Caption: Workflow for theoretical property calculation of trans-4-acetoxycinnamic acid.

Caption: Experimental workflow for the synthesis of trans-4-acetoxycinnamic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-coumaric Acid: Advances in Pharmacological Research Based on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukm.my [ukm.my]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P-Coumaric Acid Reverses Depression-Like Behavior and Memory Deficit Via Inhibiting AGE-RAGE-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation of 4-Acetoxycinnamic Acid: A Technical Guide to Its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxycinnamic acid, an acetylated derivative of the naturally occurring phenolic compound p-coumaric acid, presents a compelling subject for investigation in drug discovery and development. While direct research on this specific compound is nascent, the extensive biological activities of its parent compound and other cinnamic acid derivatives provide a strong rationale for its exploration. This technical guide synthesizes the current understanding of closely related compounds to hypothesize the potential therapeutic activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. Detailed experimental protocols are provided to facilitate the systematic investigation of these activities, and key signaling pathways likely to be modulated are visualized.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This compound is the acetate ester of trans-4-coumaric acid (also known as p-coumaric acid or 4-hydroxycinnamic acid). The acetylation of the phenolic hydroxyl group can alter the compound's physicochemical properties, such as lipophilicity and stability, which may, in turn, influence its biological activity and bioavailability. Some studies suggest that acetylation can enhance or maintain the biological efficacy of phenolic compounds. This document serves as a foundational resource for researchers initiating studies into the biological landscape of this compound.

Potential Biological Activities and Supporting Data from Related Compounds

Due to the limited direct quantitative data on this compound, this section summarizes the activities of its parent compound, p-coumaric acid (4-hydroxycinnamic acid), to provide a basis for targeted investigation.

Anticancer Activity

Hydroxycinnamic acids have demonstrated anticancer properties by potentially modulating cellular processes like proliferation and apoptosis. The parent compound, p-coumaric acid, has been shown to inhibit the growth of various cancer cell lines. It is hypothesized that this compound may exhibit similar or enhanced cytotoxic effects.

Table 1: In Vitro Anticancer Activity of p-Coumaric Acid (4-Hydroxycinnamic Acid) and Related Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| p-Coumaric Acid | Multiple | Various | - | [1] |

| Caffeic Acid Phenethyl Ester | AML and Lymphoid Leukemia | Not Specified | - | [1] |

| Methyl-4-hydroxycinnamate | Acute Myeloid Leukemia (AML) | Cytotoxicity | - | [1] |

| Amide-coupled Caffeic Acid-Cu(II) Complex | 4T1 (TNBC) | Cytotoxicity | ~3.5 ± 2.5 | [2] |

| Amide-coupled p-Coumaric Acid-Cu(II) Complex | 4T1 (TNBC) | Cytotoxicity | ~3.5 ± 2.5 | [2] |

Note: Specific IC50 values for p-coumaric acid are varied across literature and cell lines; therefore, a general reference is provided. The table includes data on other hydroxycinnamic acid derivatives to illustrate the potential for anticancer activity in this class of compounds.

Anti-inflammatory Activity

Inflammation is a key factor in numerous chronic diseases. Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Table 2: Anti-inflammatory Activity of p-Coumaric Acid (4-Hydroxycinnamic Acid)

| Compound | Model / Assay | Effect | Reference |

| p-Coumaric Acid | General | Anti-inflammatory properties noted | [3] |

Antioxidant Activity

The phenolic structure of hydroxycinnamic acids contributes to their antioxidant potential by enabling them to scavenge free radicals. This activity is a cornerstone of their protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity of p-Coumaric Acid (4-Hydroxycinnamic Acid)

| Compound | Assay | Activity Metric | Result | Reference |

| p-Coumaric Acid | LDL Peroxidation | Inhibition | Decreases LDL peroxidation | [4] |

| p-Coumaric Acid | Radical Scavenging | General | In vitro radical scavenging capacity | [4] |

| Hydroxycinnamic Acids | General | Antioxidant | Potent antioxidants | [5] |

Antibacterial Activity

Preliminary information suggests that this compound has direct antibacterial effects. It is described as a staphylococcal bactericide that is active against both gram-positive and gram-negative bacteria. The proposed mechanism involves interference with membrane permeability and lipid synthesis.

Table 4: Antibacterial Activity of this compound and Related Compounds

| Compound | Target Organism(s) | Activity Noted | Putative Mechanism | Reference |

| This compound | Gram-positive & Gram-negative bacteria | Bactericidal | Interference with membrane permeability and lipid synthesis | |

| p-Coumaric Acid | Gram-positive & some Gram-negative bacteria | IC50: 100-170 µg/ml | Not specified | [6] |

| 2-Hydroxycinnamic Acid | Methicillin-resistant S. aureus (MRSA) | MIC: 1.6 mg/mL | Not specified | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of this compound.

In Vitro Cytotoxicity: MTT Assay

This assay determines the effect of a compound on cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[9]

-

Reaction Setup: In a 96-well plate, add various concentrations of this compound to the wells. Add the DPPH solution to each well. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[11]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[11]

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]

-

Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[12]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on NO production.

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[13]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).[13]

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]

Western Blot for Signaling Pathway Analysis (e.g., NF-κB)

This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.

-

Protein Extraction: Treat cells with this compound and/or an activator (e.g., LPS for NF-κB). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65 for NF-κB activation).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.

Mandatory Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway for Anti-inflammatory Action

Cinnamic acid derivatives often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism for this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Hypothesized Signaling Pathway for Anticancer Action

The MAPK (Mitogen-Activated Protein Kinase) pathway is crucial in regulating cell proliferation and survival, and its dysregulation is common in cancer. Cinnamic acid derivatives have been shown to modulate this pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for In Vitro Biological Activity Screening

The logical flow for a comprehensive initial investigation of this compound is outlined below.

Caption: A streamlined workflow for the initial biological screening of this compound.

Conclusion

This compound is a promising yet understudied derivative of p-coumaric acid. Based on the well-documented biological activities of its parent compound and other cinnamic acid derivatives, it is reasonable to hypothesize that this compound possesses anticancer, anti-inflammatory, antioxidant, and antibacterial properties. The acetylation of the phenolic hydroxyl group may favorably alter its pharmacokinetic profile, potentially leading to enhanced efficacy. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the specific biological effects and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

- 1. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic studies on the antioxidant activity of p-coumaric acid [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Synthesis of 4-Acetoxycinnamic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-acetoxycinnamic acid, a valuable intermediate in the synthesis of various biologically active compounds. The primary route detailed herein is the acetylation of commercially available p-coumaric acid using acetic anhydride with pyridine as a catalyst. This application note includes a detailed experimental procedure, tables of physical and chemical properties, and spectral data for the characterization of the final product. A graphical representation of the experimental workflow is also provided to facilitate ease of understanding.

Introduction

This compound, also known as p-acetoxycinnamic acid, is an acetylated derivative of p-coumaric acid, a naturally occurring phenolic compound. The addition of the acetyl group can serve as a protective measure for the hydroxyl group in multi-step syntheses or to modify the pharmacological properties of the parent molecule. This protocol outlines a straightforward and efficient method for the laboratory-scale synthesis of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 188-191 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| CAS Number | 15486-19-8 | [1] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (400 MHz, CDCl₃) Predicted chemical shifts and coupling constants.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.70 | d, J = 16.0 Hz | 1H | H-7 (vinylic) |

| 7.55 | d, J = 8.6 Hz | 2H | H-2, H-6 (aromatic) |

| 7.15 | d, J = 8.6 Hz | 2H | H-3, H-5 (aromatic) |

| 6.40 | d, J = 16.0 Hz | 1H | H-8 (vinylic) |

| 2.32 | s | 3H | H-11 (acetyl) |

| 11.5 (broad) | s | 1H | H-10 (carboxylic acid) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (100 MHz, DMSO-d₆) Reference data for similar cinnamic acid derivatives suggest the following approximate chemical shifts.[2]

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C-10 (acetyl C=O) |

| 167.8 | C-9 (carboxylic acid C=O) |

| 151.0 | C-4 (aromatic C-O) |

| 144.5 | C-7 (vinylic) |

| 133.0 | C-1 (aromatic) |

| 129.5 | C-2, C-6 (aromatic) |

| 122.0 | C-3, C-5 (aromatic) |

| 118.0 | C-8 (vinylic) |

| 21.0 | C-11 (acetyl CH₃) |

IR (Infrared) Spectral Data Key absorption peaks observed from the gas-phase IR spectrum.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3570 | O-H stretch (carboxylic acid dimer) |

| ~1765 | C=O stretch (ester) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1635 | C=C stretch (alkene) |

| ~1508 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester) |

Experimental Protocol

Materials and Equipment

-

p-Coumaric acid (4-hydroxycinnamic acid)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

TLC plates (silica gel)

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve p-coumaric acid (1.0 equivalent) in pyridine (approximately 5-10 mL per gram of p-coumaric acid) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath to 0 °C. To this stirring solution, add acetic anhydride (1.5-2.0 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes).

-

Quenching: Once the reaction is complete, carefully add methanol to the reaction mixture to quench any excess acetic anhydride.

-

Workup:

-

Remove the pyridine and methanol under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of pyridine.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a purified crystalline solid.

-

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from p-coumaric acid. The procedure is suitable for standard laboratory settings and yields a product of sufficient purity for subsequent use in research and development. The provided spectral data serves as a benchmark for the characterization of the synthesized compound.

References

Purification of 4-Acetoxycinnamic Acid by Recrystallization: An Application Note and Protocol

Introduction

4-Acetoxycinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method with a focus on obtaining high-purity material suitable for research and drug development applications. The protocol includes solvent selection rationale, a step-by-step procedure, and methods for assessing the purity of the final product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |

| Molecular Weight | 206.19 g/mol | [1] |

| Melting Point | 205-208 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in ethanol, acetone, ethyl acetate, chloroform, dichloromethane, and DMSO. | |

| CAS Number | 15486-19-8 | [1][2][3] |

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of this compound using a mixed ethanol/water solvent system. This system was selected because this compound exhibits good solubility in hot ethanol and poor solubility in cold water, a key requirement for efficient recrystallization.[4][5][6][7][8]

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (various sizes)

-

Graduated cylinders

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper (Whatman No. 1 or equivalent)

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Recrystallization Workflow

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Procedure

-

Dissolution:

-

Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

In a separate beaker, heat approximately 50 mL of 95% ethanol to boiling on a hot plate.

-

Add the hot ethanol to the Erlenmeyer flask containing the crude acid in small portions while stirring until the solid completely dissolves. Use the minimum amount of hot ethanol necessary to achieve complete dissolution.

-

-

Inducing Crystallization:

-

Heat deionized water to boiling.

-

Slowly add the hot water dropwise to the hot ethanolic solution of this compound with continuous stirring.

-

Continue adding hot water until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

-

To ensure maximum yield and purity, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

-

-

Crystal Formation and Growth:

-

Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, well-defined crystals and for minimizing the inclusion of impurities.

-

Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

-

-

Isolation and Drying:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of a cold 1:1 ethanol/water mixture.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with two small portions (5-10 mL each) of an ice-cold 1:1 ethanol/water mixture to remove any residual soluble impurities.

-

Continue to draw air through the funnel for several minutes to partially dry the crystals.

-

Transfer the purified crystals to a watch glass and dry them in a drying oven at 60-70 °C until a constant weight is achieved. Alternatively, dry the crystals under vacuum in a desiccator.

-

Purity Assessment

The purity of the recrystallized this compound should be assessed using the following analytical techniques.

Melting Point Determination

The melting point of the purified this compound should be sharp and within the literature range. A broad melting range or a melting point significantly lower than the literature value indicates the presence of impurities.

| Sample | Melting Point Range (°C) |

| Crude this compound | (Record experimental value) |

| Recrystallized this compound | (Record experimental value) |

| Literature Value | 205-208 °C |

Spectroscopic Analysis

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the purified product should be compared to a reference spectrum of pure this compound. Key characteristic peaks should be present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | ~3000 (broad) |

| C=O (Carboxylic Acid) | ~1700 |

| C=O (Ester) | ~1760 |

| C=C (Alkene) | ~1640 |

| C-O (Ester and Acid) | ~1200-1300 |

4.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the structure and assessing the purity of the recrystallized product. The spectrum should be clean, with all peaks correctly assigned and integrated. The absence of signals corresponding to impurities is indicative of high purity. The following is a representative ¹H NMR spectrum of 4-methoxycinnamic acid, a closely related compound, for illustrative purposes.

Illustrative ¹H NMR Data for a Cinnamic Acid Derivative (4-methoxycinnamic acid in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.3 | s | 1H | -COOH |

| 7.65 | d | 1H | Ar-CH= |

| 7.58 | d | 2H | Ar-H |

| 6.98 | d | 2H | Ar-H |

| 6.41 | d | 1H | =CH-COOH |

| 3.81 | s | 3H | -OCH₃ |

Note: The actual spectrum of this compound will show a singlet for the acetyl group protons around 2.3 ppm and will lack the methoxy signal.

Troubleshooting

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | Too much solvent was used. | Reheat the solution and evaporate some of the solvent to increase the concentration. |

| The solution cooled too quickly. | Ensure slow cooling to room temperature before placing in an ice bath. | |

| Oily precipitate forms instead of crystals | The solution is supersaturated, or the compound is impure. | Reheat the solution, add a small amount of the "good" solvent (ethanol), and allow to cool slowly. Seeding with a pure crystal can also help. |

| Low recovery of purified product | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution. |

| The crystals were washed with too much cold solvent. | Use minimal amounts of ice-cold solvent for washing. | |

| The compound is significantly soluble in the cold solvent mixture. | Further cool the solution in the ice bath for a longer period. |

Logical Relationships in Recrystallization

Caption: Key relationships in the recrystallization process.

Conclusion

The described mixed-solvent recrystallization protocol provides an effective method for the purification of this compound. By carefully controlling the dissolution, precipitation, and isolation steps, a high-purity product suitable for demanding applications in research and drug development can be obtained. The purity of the final product should always be verified by appropriate analytical techniques such as melting point determination and spectroscopic analysis.

References

- 1. This compound | C11H10O4 | CID 5373941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]

- 8. mt.com [mt.com]

HPLC method for 4-acetoxycinnamic acid analysis

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-acetoxycinnamic acid is presented. This method is crucial for researchers, scientists, and professionals in drug development who require accurate determination of this compound in various sample matrices. The protocol details the chromatographic conditions, sample preparation, and validation parameters, ensuring reliable and reproducible results.

Chromatographic Conditions

A reversed-phase HPLC method was developed to achieve efficient separation and quantification of this compound. A C18 stationary phase is employed, which is a common choice for separating moderately polar compounds like cinnamic acid derivatives.[1][2][3] The mobile phase consists of a gradient mixture of an acidic aqueous solution and an organic solvent to ensure sharp peak shapes and optimal retention.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 2% B; 2-25 min: 10% B; 25-40 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 280 nm |

Reagents and Sample Preparation

Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Water (Milli-Q or equivalent)

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in acetonitrile. A series of calibration standards are then prepared by diluting the stock solution with the initial mobile phase composition (98% Mobile Phase A, 2% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For drug formulation analysis, a representative amount of the sample should be accurately weighed and dissolved in acetonitrile to achieve a theoretical concentration within the calibration range. The solution should then be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2][4][5] The validation parameters assessed were linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

| Retention Time | Approximately 15.8 min |

Experimental Protocols

System Suitability

Before initiating any analysis, the HPLC system's suitability must be confirmed. This is achieved by injecting the 50 µg/mL standard solution six times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.

Linearity Assessment

To establish linearity, the prepared calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) are injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the corresponding concentration. The coefficient of determination (R²) should be greater than 0.999.

Accuracy Determination

The accuracy of the method is evaluated by performing a recovery study. This involves spiking a placebo sample with known concentrations of this compound at three different levels (low, medium, and high). The percentage recovery is then calculated.

Precision Evaluation

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing six replicate injections of the 50 µg/mL standard on the same day. Intermediate precision is evaluated by repeating the analysis on three different days. The %RSD for both should be less than 2%.

LOD and LOQ Determination